Product packaging for gamma-Glutamyl phosphate(Cat. No.:CAS No. 13254-53-0)

gamma-Glutamyl phosphate

Cat. No.: B082596
CAS No.: 13254-53-0
M. Wt: 227.11 g/mol
InChI Key: PJRXVIJAERNUIP-VKHMYHEASA-N
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Description

gamma-Glutamyl phosphate is a central, though often transient, intermediate in key biochemical pathways. In proline biosynthesis, it is the product of the reaction catalyzed by gamma-glutamate kinase on glutamate, and is subsequently reduced to glutamate-5-semialdehyde . Studies in bacterial systems, such as Ralstonia solanacearum , have shown that the enzyme catalyzing this step, this compound reductase (ProA), is critical for proline biosynthesis and can influence the expression of virulence systems, highlighting the compound's significance beyond primary metabolism . Furthermore, this compound has been identified in structural proteins, with early research detecting its presence in the alpha 2 chains of chicken bone collagen, marking it as the first acyl phosphate found in a structural protein . This compound is part of the broader family of gamma-glutamyl peptides, which includes molecules like glutathione. These peptides are increasingly recognized for their roles in cellular redox homeostasis and as potential signaling molecules, for instance, as allosteric modulators of the calcium-sensing receptor (CaSR) . As a research chemical, this compound is valuable for investigating enzymatic mechanisms, metabolic pathways in microbes and plants, and the complex regulation of glutathione and related peptides. This product is strictly for research purposes in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10NO7P B082596 gamma-Glutamyl phosphate CAS No. 13254-53-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13254-53-0

Molecular Formula

C5H10NO7P

Molecular Weight

227.11 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-phosphonooxypentanoic acid

InChI

InChI=1S/C5H10NO7P/c6-3(5(8)9)1-2-4(7)13-14(10,11)12/h3H,1-2,6H2,(H,8,9)(H2,10,11,12)/t3-/m0/s1

InChI Key

PJRXVIJAERNUIP-VKHMYHEASA-N

SMILES

C(CC(=O)OP(=O)(O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)OP(=O)(O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)OP(=O)(O)O)C(C(=O)O)N

Other CAS No.

13254-53-0

physical_description

Solid

Synonyms

gamma-glutamyl phosphate

Origin of Product

United States

Biosynthetic Pathways Involving Gamma Glutamyl Phosphate

Glutamine Biosynthesis Pathway

The synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849) is a crucial step in nitrogen assimilation and is catalyzed by the ubiquitous enzyme glutamine synthetase (GS). This reaction proceeds through the formation of gamma-glutamyl phosphate (B84403). wikipedia.orgnih.govacs.org

The catalytic mechanism of glutamine synthetase involves a two-step process that commences with the activation of glutamate. wikipedia.orgacs.org In the first step, the gamma-carboxyl group of glutamate performs a nucleophilic attack on the gamma-phosphorus atom of adenosine (B11128) triphosphate (ATP). youtube.com This reaction leads to the formation of a high-energy acyl-phosphate intermediate, gamma-glutamyl phosphate, and the release of adenosine diphosphate (B83284) (ADP). wikipedia.orgyoutube.com The enzyme's active site facilitates this reaction by precisely orienting the substrates and stabilizing the transition state. nih.govlibretexts.org Divalent cations, typically magnesium (Mg²⁺) or manganese (Mn²⁺), are essential cofactors that play a role in binding ATP and stabilizing the phosphate groups. wikipedia.orgyoutube.com

The formation of this compound is an ATP-dependent process, where the hydrolysis of ATP provides the necessary energy for the activation of glutamate. wikipedia.orgnih.govacs.org The transfer of the phosphoryl group from ATP to the gamma-carboxyl group of glutamate is a key event that transforms the thermodynamically unfavorable amidation of glutamate into a feasible reaction. libretexts.org Once formed, the this compound intermediate remains bound to the active site of glutamine synthetase. wikipedia.org In the subsequent step, a molecule of ammonia, which binds to an adjacent site on the enzyme, acts as a nucleophile and attacks the gamma-carbonyl carbon of the this compound. wikipedia.orgyoutube.com This results in the formation of glutamine and the release of inorganic phosphate (Pi). wikipedia.org The binding of ammonia is often facilitated by the presence of the this compound intermediate. wikipedia.orgnih.gov

Proline Biosynthesis Pathway from Glutamate

In many organisms, the biosynthesis of proline from glutamate initiates with the formation of this compound, a step that activates the glutamate molecule for subsequent reduction. smpdb.caleibniz-fli.deresearchgate.net

The first committed step in proline biosynthesis is the phosphorylation of glutamate, catalyzed by the enzyme gamma-glutamyl kinase (γ-GK). nih.govnih.gov This enzyme utilizes ATP to phosphorylate the gamma-carboxyl group of glutamate, yielding the activated intermediate this compound. researchgate.netnih.gov This activation step is critical as it prepares the otherwise unreactive carboxyl group for reduction. The activity of γ-GK is often a key regulatory point in the proline biosynthetic pathway, subject to feedback inhibition by proline. smpdb.canih.gov

Following its formation, the highly labile this compound is reduced by the enzyme this compound reductase (GPR). nih.govfrontiersin.orgebi.ac.uk This enzyme catalyzes the NADPH-dependent reduction of the acyl phosphate to an aldehyde, forming glutamate gamma-semialdehyde. nih.govebi.ac.ukwikipedia.orgwikipedia.org The extreme instability of this compound in the aqueous cellular environment suggests that it may be channeled directly from the active site of γ-GK to the active site of GPR, preventing its premature hydrolysis. imrpress.com In some organisms, these two enzymes exist as a bifunctional complex to facilitate this substrate channeling. smpdb.caresearchgate.net Glutamate gamma-semialdehyde then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate, which is subsequently reduced to proline. smpdb.caleibniz-fli.de

Glutathione (B108866) and gamma-Glutamyl Peptide Biosynthesis Pathways

While the canonical pathway for glutathione (γ-L-glutamyl-L-cysteinyl-glycine) biosynthesis involves the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), emerging evidence suggests alternative routes for the formation of gamma-glutamyl peptides that may involve this compound. nih.govnih.gov

Role of this compound in gamma-Glutamylcysteine (B196262) Synthetase (γ-GCS)-Catalyzed Reactions

The enzymatic reaction catalyzed by γ-glutamylcysteine synthetase (γ-GCS) is a two-step process. mdpi.com In the first step, the enzyme utilizes ATP to phosphorylate the γ-carboxyl group of L-glutamate. mdpi.comnih.gov This reaction forms a high-energy acyl-phosphate intermediate, γ-glutamyl phosphate. mdpi.comnih.gov This activation of the glutamate molecule is essential for the subsequent formation of the peptide bond with cysteine. The γ-glutamyl phosphate intermediate is extremely unstable in solution, prone to cyclization to form 5-oxoproline. nih.gov To prevent this, the intermediate is thought to be tightly bound within the active site of the enzyme. nih.gov

Formation of gamma-Glutamyl Cysteine via Activated gamma-Carboxyl Group

Following its formation, the activated γ-carboxyl group of the enzyme-bound γ-glutamyl phosphate is subjected to a nucleophilic attack. nih.gov The amino group of L-cysteine attacks the carbonyl carbon of the activated γ-carboxyl group, leading to the formation of a tetrahedral transition state. nih.gov Subsequently, the phosphate group is eliminated, resulting in the formation of the dipeptide L-γ-glutamyl-L-cysteine (γ-Glu-Cys). mdpi.comnih.gov This ligation of the γ-carboxyl group of glutamate to the amino group of cysteine is the rate-limiting step in glutathione biosynthesis. nih.govmdpi.com

The reaction catalyzed by γ-GCS can be summarized as follows:

Table 1: γ-Glutamylcysteine Synthetase Reaction Steps
StepReactantsEnzymeIntermediate/ProductDescription
1L-glutamate + ATPγ-GCSγ-Glutamyl phosphatePhosphorylation of the γ-carboxyl group of glutamate to form an activated intermediate. mdpi.comnih.gov
2γ-Glutamyl phosphate + L-cysteineγ-GCSγ-Glutamylcysteine + ADP + PiNucleophilic attack by the amino group of cysteine on the intermediate, forming the dipeptide and releasing ADP and inorganic phosphate. nih.gov

Emergence of Compensatory Pathways for gamma-Glutamyl Cysteine Formation

While γ-GCS is the primary enzyme for γ-glutamylcysteine synthesis, research has uncovered alternative, compensatory pathways in organisms lacking the standard enzyme. nih.govnih.gov In studies of Escherichia coli mutants lacking the gshA gene (which encodes for γ-GCS), suppressor mutations were found that restored glutathione production. nih.govnih.gov These mutations occurred in proB and proA, the first two genes of the L-proline biosynthesis pathway. nih.govnih.gov

This novel pathway functions through the selective interception of a proline biosynthesis intermediate. The mutated ProB enzyme leads to the accumulation of enzyme-bound γ-glutamyl phosphate. nih.gov A loss of function in the ProA enzyme prevents the subsequent reduction of this intermediate. nih.gov The accumulated γ-glutamyl phosphate can then react with free L-cysteine in the cell to form γ-glutamylcysteine, which is subsequently converted to glutathione by glutathione synthetase. nih.gov This mechanism appears to involve an S→N acyl shift and is selective for thiol-containing amino acids like cysteine. nih.gov

Table 2: Key Components of the Compensatory γ-Glutamylcysteine Pathway
ComponentRole in Compensatory Pathway
Mutated ProBLeads to the accumulation of ProB-bound γ-glutamyl phosphate. nih.gov
Mutated ProALoss of reductase function prevents the further processing of γ-glutamyl phosphate in the proline pathway. nih.gov
γ-Glutamyl phosphateThe accumulated intermediate that is intercepted by L-cysteine. nih.gov
L-cysteineReacts with γ-glutamyl phosphate to form γ-glutamylcysteine. nih.gov

Arginine Biosynthesis Pathway

In many microorganisms and plants, the biosynthesis of arginine from glutamate involves a series of enzymatic steps, one of which utilizes a phosphorylated derivative of N-acetylglutamate. ebi.ac.uknih.govebi.ac.uk

Formation of N-Acetyl-gamma-Glutamyl 5-Phosphate as an Intermediate

The second step in the arginine biosynthesis pathway is catalyzed by the enzyme N-acetylglutamate kinase (NAGK). ebi.ac.ukresearchgate.net This enzyme facilitates the ATP-dependent phosphorylation of N-acetyl-L-glutamate. ebi.ac.ukwikipedia.org The reaction transfers the terminal phosphate group from ATP to the γ-carboxyl group of N-acetyl-L-glutamate. wikipedia.org This process yields two products: ADP and the activated intermediate, N-acetyl-L-gamma-glutamyl 5-phosphate. ebi.ac.ukwikipedia.org This intermediate is then subsequently reduced in the next step of the pathway. ebi.ac.uk

Table 3: N-Acetylglutamate Kinase (NAGK) Catalyzed Reaction
EnzymeSubstratesProducts
N-acetylglutamate kinase (NAGK)ATP, N-acetyl-L-glutamateADP, N-acetyl-L-gamma-glutamyl 5-phosphate ebi.ac.ukwikipedia.org

Table of Compounds Mentioned

Compound Name
This compound
L-glutamate
ATP (Adenosine triphosphate)
L-cysteine
L-γ-glutamyl-L-cysteine (γ-Glu-Cys)
Glutathione (GSH)
5-oxoproline
ADP (Adenosine diphosphate)
N-acetyl-L-glutamate
N-acetyl-L-gamma-glutamyl 5-phosphate
Arginine
L-proline

Enzymology and Catalytic Mechanisms Associated with Gamma Glutamyl Phosphate

Enzymes Catalyzing the Formation of gamma-Glutamyl Phosphate (B84403)

The formation of the high-energy intermediate, gamma-glutamyl phosphate, is a critical phosphorylation step driven by ATP. This reaction is catalyzed by several key enzymes, each with distinct specificities and roles in cellular metabolism.

Glutamine synthetase (GS) is a central enzyme in nitrogen metabolism, catalyzing the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. wikipedia.org The reaction mechanism proceeds through a two-step process involving a this compound intermediate. wikipedia.orgresearchgate.net In the first step, ATP phosphorylates the γ-carboxyl group of glutamate to form the enzyme-bound acyl-phosphate intermediate, γ-glutamyl phosphate. wikipedia.orgresearchgate.net Subsequently, ammonia attacks this intermediate, leading to the formation of glutamine and the release of inorganic phosphate and ADP. wikipedia.org The binding of substrates is sequential, with the ATP-divalent cation complex binding first, followed by glutamate. researchgate.net The presence of ADP induces a conformational change that stabilizes the this compound moiety, and ammonia binds strongly only after this intermediate is formed. wikipedia.org

The kinetic properties of glutamine synthetase have been characterized in various organisms. For recombinant human glutamine synthetase, the Michaelis constant (Km) values for glutamate and ATP have been determined through different assay methods.

SubstrateAssay MethodKm Value (mM)
GlutamateRadioactive3.0
GlutamateSpectrophotometric3.5
ATPRadioactive2.0
ATPSpectrophotometric2.9
AmmoniaRadioactive0.15

Table 1. Kinetic parameters of recombinant human glutamine synthetase. nih.gov

Gamma-glutamyl kinase (GK) catalyzes the first committed step in the biosynthesis of proline from glutamate. ebi.ac.uknih.gov This enzyme utilizes ATP to phosphorylate the γ-carboxyl group of L-glutamate, yielding L-glutamate 5-phosphate, also known as this compound. wikipedia.org The reaction is a key regulatory point in the proline biosynthetic pathway and is often subject to feedback inhibition by proline. nih.gov The product, this compound, is a highly reactive intermediate that can spontaneously cyclize to form 5-oxo-L-proline if not promptly utilized by the subsequent enzyme in the pathway. nih.govgenome.jp

Kinetic studies of gamma-glutamyl kinase from Escherichia coli have revealed specific characteristics of its interaction with its substrates. The enzyme displays sigmoidal kinetics with respect to glutamate concentration, indicating cooperative binding, while exhibiting typical Michaelis-Menten kinetics for ATP. nih.gov

SubstrateKinetic ParameterValue
GlutamateHalf-saturation value (S0.5)33 mM
ATPMichaelis constant (Km)0.4 mM

Table 2. Kinetic parameters of E. coli gamma-glutamyl kinase. nih.gov

ADP has been identified as a potent competitive inhibitor of this enzyme. nih.gov

Gamma-glutamylcysteine (B196262) synthetase (GCS), also known as glutamate-cysteine ligase, is a crucial enzyme in the biosynthesis of the antioxidant glutathione (B108866). nih.gov It catalyzes the ATP-dependent formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, forming gamma-glutamylcysteine. rhea-db.org The catalytic mechanism is proposed to involve the activation of the γ-carboxyl group of glutamate via phosphorylation by ATP to form a this compound intermediate. nih.govpnas.org This is followed by a nucleophilic attack by the amino group of cysteine on the intermediate, leading to the formation of the dipeptide and the release of ADP and phosphate. nih.gov

While highly specific for L-glutamate and L-cysteine, some studies have shown that the enzyme can utilize other amino acids. For instance, it can use L-aminohexanoate in place of glutamate. genome.jpexpasy.org The enzyme from E. coli shares similar catalytic properties, including apparent Km values and turnover numbers, with the well-characterized rat kidney enzyme. pnas.org Both enzymes are subject to feedback inhibition by the end product of the pathway, glutathione. pnas.org

Enzymes Catalyzing the Transformation of this compound

Once formed, this compound is a transient intermediate that is rapidly converted into other molecules. The primary enzyme responsible for its transformation is this compound reductase.

This compound reductase (GPR) catalyzes the second step in the proline biosynthetic pathway. nih.gov This enzyme carries out the NADPH-dependent reduction of L-gamma-glutamyl 5-phosphate to L-glutamate 5-semialdehyde and inorganic phosphate. uniprot.orguniprot.orggenome.jpuniprot.orguniprot.org The product, L-glutamate 5-semialdehyde, is unstable and spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is then further reduced to proline. uniprot.orguniprot.orguniprot.orguniprot.org

In prokaryotes such as E. coli and lower eukaryotes like the yeast Saccharomyces cerevisiae, this compound reductase exists as a discrete, monofunctional enzyme. nih.govebi.ac.ukebi.ac.uk In E. coli, this enzyme is encoded by the proA gene. uniprot.orguniprot.orggentaur.comnih.gov Similarly, in S. cerevisiae, the corresponding gene is PRO2. uniprot.orggenome.jp These monofunctional proteins are responsible for catalyzing the reduction of this compound as a distinct step in proline biosynthesis, separate from its formation. nih.gov This contrasts with higher eukaryotes, such as plants and animals, where the gamma-glutamyl kinase and this compound reductase activities are fused into a single bifunctional enzyme known as P5C synthase. ebi.ac.uknih.govebi.ac.ukebi.ac.uk

Organism TypeEnzyme FormGene Example(s)
Prokaryotes (E. coli)MonofunctionalproA
Yeast (S. cerevisiae)MonofunctionalPRO2

Table 3. Forms of this compound Reductase in different organisms. nih.govebi.ac.ukebi.ac.uk

This compound Reductase (GPR, ProA) (EC 1.2.1.41)

Bifunctional Enzymes (Δ¹-pyrroline-5-carboxylate synthetase, P5CS) in Plants and Mammals

In both plants and mammals, the initial two steps of proline biosynthesis from glutamate are catalyzed by a single bifunctional enzyme known as Δ¹-pyrroline-5-carboxylate synthetase (P5CS). nih.govnih.govfrontiersin.orgpnas.org This enzyme possesses two distinct catalytic domains: a γ-glutamyl kinase (GK) domain and a γ-glutamyl phosphate reductase (GPR) domain. nih.govnih.govresearchgate.net The GK domain catalyzes the ATP-dependent phosphorylation of glutamate to form the unstable intermediate, γ-glutamyl phosphate. nih.govresearchgate.net Subsequently, the GPR domain catalyzes the NADPH-dependent reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde, which spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). nih.govnih.gov

The fusion of these two enzymatic activities into a single polypeptide is a key evolutionary feature in plants and animals, contrasting with many prokaryotes where GK and GPR are separate enzymes encoded by different genes, ProB and ProA, respectively. nih.govfrontiersin.org The bifunctional nature of P5CS is thought to facilitate the channeling of the labile γ-glutamyl phosphate intermediate directly from the kinase to the reductase active site, preventing its degradation. nih.gov In plants, P5CS is a critical enzyme for proline accumulation, a common response to osmotic stress. nih.govpnas.orgresearchgate.net The P5CS gene is often induced in roots and leaves under conditions of salt stress. pnas.org In mammals, P5CS is encoded by the ALDH18A1 gene and is localized to the inner mitochondrial membrane. nih.govresearchgate.net Alternative splicing of the mammalian enzyme can generate isoforms with different sensitivities to feedback inhibition by ornithine, a key regulatory mechanism. researchgate.net

NADP-Dependent Reduction Mechanism

The reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde is a critical step in proline biosynthesis and is catalyzed by the γ-glutamyl phosphate reductase (GPR) domain of P5CS or by the standalone GPR enzyme in organisms where it is not fused with γ-glutamyl kinase. nih.govnih.gov This reaction is an oxidoreduction process that specifically requires nicotinamide adenine dinucleotide phosphate (NADPH) as the reducing agent. nih.govnih.govebi.ac.uk

The mechanism involves the transfer of a hydride ion from NADPH to the activated carboxyl group of γ-glutamyl phosphate, which results in the release of inorganic phosphate and the formation of glutamate-γ-semialdehyde. researchgate.net The GPR enzyme catalyzes the formation of L-glutamic acid 5-semialdehyde from this compound with NAD(P)H as a cofactor. nih.gov This semialdehyde product exists in a spontaneous, non-enzymatic equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylate (P5C). researchgate.netnih.gov The dependence on NADPH links proline biosynthesis directly to the cellular redox state and pentose phosphate pathway, which is a major source of NADPH.

FeatureDescriptionOrganism Examples
Enzyme γ-Glutamyl Phosphate Reductase (GPR)Bacteria, Plants, Mammals
Substrate γ-Glutamyl PhosphateIntermediate in proline biosynthesis
Cofactor NADPHProvides reducing power (hydride ion)
Product 1 Glutamate-γ-semialdehydeAldehyde product of the reduction
Product 2 Inorganic Phosphate (Pi)Released from the substrate
Product 3 NADP⁺Oxidized form of the cofactor
Equilibrium Glutamate-γ-semialdehyde ⇌ Δ¹-pyrroline-5-carboxylate (P5C)Spontaneous cyclization

N-acetyl-gamma-Glutamyl Phosphate Reductase (NAGPR, argC) (EC 1.2.1.38)

N-acetyl-gamma-glutamyl phosphate reductase (NAGPR), encoded by the argC gene, is a key enzyme in the biosynthesis of arginine from glutamate in many microorganisms and plants. researchgate.netebi.ac.uk It catalyzes the third step in this pathway. researchgate.netebi.ac.uk

Oxidoreductase Activity and Phosphorylation

NAGPR belongs to the family of oxidoreductases, specifically acting on aldehyde or oxo groups with NAD⁺ or NADP⁺ as the acceptor. wikipedia.orgwikipedia.org Its primary function is to catalyze the NADPH-dependent reductive dephosphorylation of N-acetyl-γ-glutamyl phosphate. researchgate.netuniprot.orgebi.ac.uk This reaction is an essential step for the survival of various microorganisms and plants. researchgate.net The enzyme utilizes NADPH as a cofactor to reduce its substrate. ebi.ac.uk A cysteine residue has been identified as being implicated in the catalytic activity of the Escherichia coli enzyme, and the region surrounding this residue is highly conserved across different species. ebi.ac.uk

Substrate Requirements and Products in Arginine Biosynthesis

In the context of arginine biosynthesis, NAGPR specifically acts on N-acetyl-γ-glutamyl phosphate. researchgate.netuniprot.org The enzyme catalyzes the reduction of this substrate to N-acetyl-L-glutamate 5-semialdehyde, with NADPH serving as the electron donor. researchgate.netuniprot.orgebi.ac.uk This reaction is a critical part of the metabolic pathway leading to the production of arginine. ebi.ac.uk

SubstrateProduct(s)CofactorEnzyme Commission Number
N-acetyl-L-glutamyl 5-phosphateN-acetyl-L-glutamate 5-semialdehyde, PhosphateNADPHEC 1.2.1.38

Functional Interplay and Enzyme Complex Formation

Interplay between gamma-Glutamyl Kinase and this compound Reductase

A significant functional interplay exists between γ-glutamyl kinase (GK) and γ-glutamyl phosphate reductase (GPR), the first two enzymes in the proline biosynthetic pathway. This interaction is crucial due to the highly labile nature of the intermediate product, γ-glutamyl phosphate, which rapidly cyclizes to 5-oxoproline if not immediately utilized. nih.gov

In organisms like E. coli, where GK and GPR are separate monofunctional enzymes, evidence strongly suggests they form a functional enzyme complex. nih.govnih.gov Studies have shown that the enzymatic activity of purified γ-glutamyl kinase is only detectable when γ-glutamyl phosphate reductase is also present in the assay. nih.gov This indicates a tight coupling of the two reactions. It is hypothesized that γ-glutamyl phosphate formed on the kinase is directly channeled to the reductase, where it forms a γ-glutamyl-reductase complex before being reduced by NADPH. nih.gov This substrate channeling mechanism prevents the diffusion and subsequent degradation of the unstable intermediate. nih.gov

Proposed Mechanism of Enzyme-Substrate Channelling

In enzymology, substrate channeling is the process where an intermediate product of one enzymatic reaction is directly transferred to the next active site in a metabolic pathway without diffusing into the bulk solution. This mechanism offers several advantages, including increased catalytic efficiency, protection of unstable intermediates, and prevention of the intermediate from entering competing metabolic pathways. For enzymes that utilize the highly reactive intermediate, this compound (γ-GP), substrate channeling is a critical component of their catalytic cycle. This is particularly evident in multifunctional enzymes where the active sites for the production and consumption of γ-GP are located in different domains of the same polypeptide chain or in different subunits of a multienzyme complex.

The primary proposed mechanisms for the channeling of intermediates like γ-GP or the subsequent reactant, ammonia, involve intramolecular tunnels or electrostatic highways.

Intramolecular Tunnels: Several enzymes that synthesize or utilize glutamine and its derivatives feature a molecular tunnel that connects two distinct active sites. This tunnel provides a protected pathway for the transit of reactive intermediates.

Glutamate Synthase: A well-studied example of ammonia channeling is found in glutamate synthase, a multicomponent iron-sulfur flavoprotein. This enzyme catalyzes the conversion of L-glutamine and 2-oxoglutarate into two molecules of L-glutamate. nih.gov X-ray crystallography has revealed an intramolecular tunnel, approximately 32 Å in length, that connects the amidotransferase domain (where glutamine is hydrolyzed to glutamate and ammonia) to the synthase domain (where ammonia reacts with 2-oxoglutarate). nih.govresearchgate.net This channeling prevents the escape of the ammonia intermediate and ensures its efficient utilization in the second reaction. nih.govresearchgate.net The synchronization between the two catalytic centers is crucial to prevent the wasteful hydrolysis of glutamine. researchgate.net

Glucosamine-6-Phosphate Synthase (GlmS): This enzyme also demonstrates ammonia channeling. Its glutaminase domain produces ammonia from glutamine, which is then shuttled through a hydrophobic channel, over a distance of 18 Å, to the synthase domain where it reacts with fructose-6-phosphate. This hydrophobic environment protects the ammonia from the aqueous solvent.

Active Site Confinement and Sequential Binding in Glutamine Synthetase: Glutamine synthetase (GS) catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia, proceeding through a γ-GP intermediate. wikipedia.orgyoutube.comyoutube.com The active site of GS is a bifunnel-shaped cavity with distinct binding sites for ATP, glutamate, and the ammonium (B1175870) ion. wikipedia.org ATP binds first at the top of the active site, followed by glutamate at the bottom. wikipedia.orgnih.gov This sequential binding and the architecture of the active site ensure that the γ-GP intermediate, formed from the phosphorylation of glutamate by ATP, remains sequestered within the active site. wikipedia.orgnih.govlibretexts.org The presence of ADP, a product of the first step, induces a conformational change that stabilizes the γ-GP intermediate and promotes the binding of the ammonium ion. wikipedia.orgnih.gov The subsequent nucleophilic attack of ammonia on the intermediate to form glutamine occurs within this confined space, preventing the hydrolysis of the reactive acyl-phosphate. wikipedia.orglibretexts.org

Direct Channeling in Bifunctional Enzymes:

Delta-1-pyrroline-5-carboxylate synthetase (P5CS): This mitochondrial enzyme is a prime example of direct channeling of the this compound intermediate. P5CS is a bifunctional enzyme with both gamma-glutamyl kinase (GK) and this compound reductase (GPR) activities, catalyzing the first two steps in the biosynthesis of proline, ornithine, and arginine from glutamate. wikipedia.org In eukaryotes, these two activities are present on a single polypeptide, which is believed to have evolved from the fusion of two separate ancestral enzymes found in prokaryotes (proA and proB). wikipedia.org This fusion is thought to have enabled the efficient channeling of the γ-GP intermediate from the GK active site to the GPR active site. wikipedia.org This direct transfer is crucial as it protects the highly labile γ-GP from the aqueous environment of the mitochondrial matrix.

Research Findings on Substrate Channeling Mechanisms

Detailed kinetic and structural studies have provided insights into the mechanisms of substrate channeling in these enzyme systems.

Enzyme SystemChanneled IntermediateChanneling MechanismDistanceKey Structural Features
Glutamate Synthase AmmoniaIntramolecular Tunnel~32 ÅA tunnel connecting the amidotransferase and synthase domains. nih.govresearchgate.net
Glucosamine-6-Phosphate Synthase AmmoniaHydrophobic Channel~18 ÅA hydrophobic intramolecular tunnel.
Glutamine Synthetase γ-Glutamyl PhosphateActive Site SequestrationWithin a single active siteBifunnel-shaped active site with distinct substrate binding locations. wikipedia.org
Delta-1-pyrroline-5-carboxylate synthetase γ-Glutamyl PhosphateDirect transfer between fused domainsNot explicitly determinedBifunctional enzyme with adjacent GK and GPR domains. wikipedia.org

The efficiency of these channeling mechanisms is critical for cellular metabolism. For instance, in glutamate synthase, the synchronization of the catalytic centers ensures that glutamine is not wastefully hydrolyzed without the subsequent synthesis of glutamate. researchgate.net Similarly, the channeling of γ-GP in P5CS is essential for the efficient biosynthesis of critical amino acids. wikipedia.org

Molecular Mechanisms and Regulatory Aspects

Structural Basis of Enzyme Function and Catalysis

The enzymatic utilization of gamma-glutamyl phosphate (B84403) is fundamentally governed by the three-dimensional architecture of the enzymes that either produce or consume it. The precise arrangement of amino acid residues within the active site and the dynamic conformational changes upon substrate binding are critical for catalytic efficiency and specificity.

Enzymes that utilize gamma-glutamyl phosphate, such as gamma-glutamyl kinase (GK) and gamma-glutamyltranspeptidase (GGT), possess highly specialized active sites. In prokaryotes and unicellular eukaryotes, gamma-glutamyl kinase and this compound reductase exist as separate enzymes, proB and proA respectively wikipedia.org. In plants and mammals, these two enzymatic functions are combined in a bifunctional enzyme called delta-1-pyrroline-5-carboxylate synthetase (P5CS) wikipedia.orgebi.ac.uk.

The active site of gamma-glutamyl kinase, the enzyme responsible for the synthesis of this compound from glutamate (B1630785) and ATP, has been extensively studied. wikipedia.org In Escherichia coli GK, key residues involved in catalysis and ATP binding include K10, K217, and T169 nih.gov. D150 plays a role in orienting the catalytic lysines, while D148 and D150 are implicated in binding the glutamate substrate nih.gov.

Similarly, the active site of gamma-glutamyltranspeptidase (GGT), which catalyzes the transfer of the gamma-glutamyl moiety from molecules like glutathione (B108866), is located in its light subunit ebi.ac.ukwikipedia.org. In E. coli GGT, the carboxyl group of the gamma-glutamyl moiety is held in place by interactions with Arg114, Ser462, and Ser463, while the amino group interacts with Asn411, Gln430, and Asp433 nih.gov. The gamma-glutamyl carbonyl oxygen is stabilized by hydrogen bonds with the main-chain atoms of Gly483 and Gly484 nih.gov. The catalytic nucleophile is a threonine residue (Thr-381 in human GGT) located at the N-terminus of the small subunit nih.gov.

The following table summarizes key conserved residues and their functions in the active sites of these enzymes.

EnzymeOrganismConserved Residue(s)Function
Gamma-Glutamyl Kinase (G5K)E. coliK10, K217, T169Catalysis and ATP binding nih.gov
D150Orientation of catalytic lysines, Glutamate binding nih.gov
D148, N149Glutamate and Proline binding nih.gov
Gamma-Glutamyltranspeptidase (GGT)E. coliArg114, Ser462, Ser463Binding the carboxyl group of the γ-glutamyl moiety nih.gov
Asn411, Gln430, Asp433Binding the amino group of the γ-glutamyl moiety nih.gov
HumanThr-381Catalytic nucleophile nih.gov
Gly-473, Gly-474Stabilization of the tetrahedral intermediate nih.gov

The binding of substrates such as ATP and glutamate to this compound-utilizing enzymes induces significant conformational changes that are essential for catalysis. These changes facilitate the proper positioning of substrates within the active site and can trigger the formation of a catalytically competent state.

For instance, studies on glutamyl-tRNA synthetase (GluRS), which also binds ATP and glutamate, have shown that in the absence of tRNA, these substrates can bind in a non-productive arrangement researchgate.net. This suggests that substrate binding alone is not sufficient for catalysis and that a specific conformational state, likely induced by the full complement of substrates, is required.

In the case of P5CS, the binding of glutamate and ATP promotes the formation of enzyme filaments. This filament formation is associated with increased enzymatic activity, suggesting that the conformational changes induced by substrate binding lead to a more active quaternary structure researchgate.net. Cryo-electron microscopy has revealed distinct filament structures of E. coli PRPS (a related enzyme) depending on the bound ligands, highlighting the role of substrates in modulating the enzyme's conformation and activity researchgate.net.

The induced-fit model of enzyme-substrate interaction, where the binding of a substrate induces a conformational change in the enzyme, is a well-established concept that applies to these enzymes gersteinlab.org. This plasticity in the active site allows for the accommodation of substrates and the subsequent catalytic reaction gersteinlab.org.

Allosteric Regulation and Feedback Control

Allosteric regulation is a critical mechanism for controlling the activity of metabolic pathways. In the context of this compound metabolism, feedback inhibition by downstream products ensures that the cell does not overproduce metabolites like proline.

The biosynthesis of proline is primarily regulated by feedback inhibition of gamma-glutamyl kinase (GK) by the end-product, proline. nih.gov This allosteric inhibition is a key mechanism for controlling the flux through the proline biosynthetic pathway. Proline binds to a site on the GK enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.

Kinetic studies have revealed that proline increases the S(0.5) for glutamate, meaning that at higher proline concentrations, a higher concentration of glutamate is required to achieve half-maximal enzyme velocity nih.gov. This indicates that proline binding interferes with glutamate binding. Indeed, the binding site for proline has been found to partially overlap with the glutamate substrate site nih.govnih.gov. A flexible loop of 16 residues has been identified as being critical for modulating the interaction of both proline and glutamate with the enzyme nih.gov.

Mutations in the gene encoding gamma-glutamyl kinase can lead to a desensitization of the enzyme to proline-mediated feedback inhibition. This results in the overproduction and accumulation of proline.

Several studies have identified specific amino acid substitutions that confer resistance to proline feedback inhibition. For example, in Saccharomyces cerevisiae, a Gln79His mutation in the PRO1 gene, which encodes GK, resulted in desensitization to proline inhibition and subsequent proline accumulation mdpi.comnih.gov. The residue at position 79 is involved in stabilizing the proline binding pocket through a hydrogen-bonding network mdpi.com. Another mutation in yeast GK, Asp154Asn, also led to reduced sensitivity to proline feedback inhibition nih.gov.

In tomato, random mutagenesis of the tomPRO1 cDNA identified thirteen different single amino acid substitutions at nine different residues that conferred resistance to a toxic proline analog, indicating reduced sensitivity to feedback inhibition nih.gov. Many of these mutations clustered in a 16-residue region, suggesting this area is important for forming the proline binding site nih.gov. A three-dimensional model of the enzyme suggested that these residues are located near each other and that the allosteric site may overlap with the dimerization and substrate binding domains nih.gov.

The following table provides examples of mutations that affect the allosteric regulation of gamma-glutamyl kinase.

EnzymeOrganismMutationEffect
Gamma-Glutamyl Kinase (GK)Saccharomyces cerevisiaeGln79HisDesensitization to proline-mediated feedback inhibition mdpi.comnih.gov
Saccharomyces cerevisiaeAsp154AsnLess sensitive to feedback inhibition than wild-type GK nih.gov
Solanum lycopersicum (Tomato)Multiple substitutionsVarying degrees of diminished sensitivity to proline feedback inhibition nih.gov
Escherichia coliNot specifiedA strain resistant to 3,4-dehydroproline was 100-fold less sensitive to feedback inhibition by proline nih.gov

Genetic Regulation of Genes Encoding this compound-Related Enzymes

The expression of genes encoding enzymes involved in this compound metabolism is also subject to regulation, ensuring that the appropriate levels of these enzymes are present to meet the cell's metabolic demands.

In humans, the gamma-glutamyltransferase (GGT) gene family is complex, consisting of at least seven genes or pseudogenes nih.gov. The transcription of GGT is controlled by multiple promoters, leading to the generation of several subtypes of GGT mRNAs nih.gov. The expression of GGT is induced in response to oxidative stress, although the specific signaling pathways involved can vary depending on the cell type and the stimulus nih.govnih.gov. For example, in rat lung epithelial cells, the induction of GGT by 4-hydroxy-2-nonenal (a product of lipid peroxidation) is mediated through the ERK and p38MAPK pathways nih.gov.

The gene encoding P5CS in humans is ALDH18A1 wikipedia.orgresearchgate.net. Mutations in this gene can lead to a range of metabolic disorders wikipedia.orgresearchgate.net. In cancer cells under glutamine restriction, the downregulation of ALDH18A1 has been observed as an adaptive mechanism. This downregulation conserves glutamate, which would otherwise be consumed for proline synthesis, allowing it to be used for the synthesis of other critical metabolites, such as glutamine itself elsevierpure.comtmc.edu. This highlights a metabolic plasticity where the genetic regulation of P5CS plays a key role in cell survival under nutrient stress elsevierpure.comtmc.edu.

Furthermore, genome-wide association studies (GWAS) have begun to identify genetic loci that regulate the levels of various metabolites, including those related to amino acid metabolism. These studies provide insights into the complex genetic architecture that controls metabolic homeostasis researchgate.net.

Transcriptional and Translational Control Mechanisms (e.g., proA, proB, argC)

In many bacteria, including Escherichia coli, the genes encoding the first two enzymes of the proline biosynthetic pathway, glutamate 5-kinase (proB) and this compound reductase (proA), are organized into a proBA operon. This arrangement allows for the coordinated expression of both genes. The proB gene precedes the proA gene in this operon nih.gov.

The primary regulatory mechanism governing the activity of this pathway is feedback inhibition of the glutamate 5-kinase enzyme, the product of the proB gene. The end-product of the pathway, proline, acts as a potent allosteric inhibitor of this enzyme nih.govmdpi.comnih.govbiorxiv.org. Proline competitively inhibits the binding of the substrate, glutamate, to the active site of glutamate 5-kinase. Structural and kinetic studies have revealed that the binding sites for proline and glutamate on the enzyme overlap, providing a direct mechanism for this competitive inhibition nih.govnih.govbiorxiv.org. This immediate form of regulation allows the cell to rapidly halt the synthesis of this compound when proline levels are sufficient.

While feedback inhibition is a major control point, the expression of the proBA operon is also subject to regulation. Evidence suggests that the interaction between the ProB and ProA proteins may be necessary for the kinase activity of ProB, indicating a potential level of post-translational control uniprot.org.

GeneEncoded ProteinRegulatory MechanismEffector Molecule
proB Glutamate 5-kinaseFeedback InhibitionProline
proA This compound reductaseCo-regulation with proB in an operon-
argC N-acetyl-gamma-glutamyl-phosphate reductasePart of the arginine biosynthesis pathwayArginine (indirectly)

Identification of Cis-Regulatory Motifs

The transcriptional regulation of operons in bacteria is mediated by the interaction of regulatory proteins with specific DNA sequences known as cis-regulatory motifs, located in the promoter region of the operon. For the proBA operon in E. coli, the promoter region contains conserved elements that are recognized by the RNA polymerase, including the -10 and -35 hexamer sequences nih.gov.

In plants, the regulation of proline biosynthesis is more complex and involves stress-responsive cis-regulatory elements in the promoters of genes like P5CS (pyrroline-5-carboxylate synthetase), which is functionally equivalent to the bacterial proB and proA genes. These elements, such as the abscisic acid-responsive elements (ABREs), are recognized by transcription factors that are activated under conditions of environmental stress, leading to increased proline production uni-lj.sinih.gov. The identification of such motifs is crucial for understanding how gene expression is fine-tuned in response to specific signals.

Regulatory ElementOrganism TypeFunction
-10 and -35 hexamers BacteriaCore promoter elements for RNA polymerase binding.
Shine-Dalgarno sequence BacteriaRibosome binding site for translation initiation of proA. augustana.edu
Abscisic Acid-Responsive Elements (ABREs) PlantsBinds transcription factors to induce gene expression in response to stress.

Biological Roles and Physiological Significance in Cellular Processes

Contribution to Amino Acid Homeostasis

Gamma-glutamyl phosphate (B84403) is a pivotal but transient intermediate in several key metabolic pathways that are essential for maintaining the balance of amino acids within the cell. Its formation and subsequent conversion are critical steps in the biosynthesis of glutamine and proline, and it indirectly influences arginine metabolism.

Gamma-glutamyl phosphate is a central molecule in the synthesis of glutamine, an amino acid crucial for a myriad of cellular functions, including nitrogen transport, nucleotide synthesis, and protein synthesis. The maintenance of glutamine levels is tightly regulated by the enzyme glutamine synthetase (GS), which catalyzes the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849). wikipedia.orgalchetron.com This reaction proceeds through a two-step mechanism where this compound is formed as a key intermediate. alchetron.comnih.gov

In the first step, ATP phosphorylates the γ-carboxyl group of glutamate to form the high-energy acyl-phosphate intermediate, this compound, and ADP. alchetron.comresearchgate.net This activation of the glutamate molecule is essential for the subsequent reaction with ammonia. nih.gov The presence of ADP induces a conformational change in the glutamine synthetase enzyme that stabilizes the this compound intermediate. wikipedia.orgalchetron.com In the second step, ammonia, acting as a nucleophile, attacks the gamma-carbonyl carbon of this compound, leading to the formation of glutamine and the release of inorganic phosphate. wikipedia.orgnih.gov The binding of the ammonium (B1175870) ion is favored over water due to electrostatic forces within the enzyme's active site. wikipedia.orgalchetron.com This enzymatic process ensures the efficient synthesis of glutamine, thereby playing a direct role in maintaining cellular glutamine homeostasis. nih.gov

Table 1: Key Components in Glutamine Synthesis via this compound

ComponentRole
Glutamate The initial substrate that is phosphorylated.
ATP Provides the phosphate group and the energy for the reaction.
Glutamine Synthetase (GS) The enzyme that catalyzes the entire reaction.
γ-Glutamyl Phosphate The high-energy intermediate formed in the first step.
Ammonia The nitrogen donor that reacts with γ-glutamyl phosphate.
Glutamine The final amino acid product.
ADP and Inorganic Phosphate (Pi) Byproducts of the reaction.

This compound is a critical intermediate in the primary pathway for proline biosynthesis from glutamate in many organisms, including bacteria and plants. frontiersin.orgyoutube.comyoutube.com This pathway is essential for regulating the cellular concentration of proline, an amino acid important for protein structure and as an osmoprotectant. The synthesis begins with the phosphorylation of glutamate by the enzyme glutamate kinase, which utilizes ATP to produce this compound. youtube.comyoutube.com

Following its formation, this compound is then reduced by the enzyme this compound reductase, which catalyzes the NADPH-dependent formation of glutamate-γ-semialdehyde. youtube.comnih.gov This intermediate spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). researchgate.net Finally, P5C is reduced to proline by the enzyme P5C reductase. nih.gov

The regulation of proline concentration is, in part, controlled at the level of gamma-glutamyl kinase, the first enzyme in the pathway. nih.gov In some organisms, this enzyme is subject to feedback inhibition by proline, meaning that high levels of proline will inhibit the enzyme's activity, thus downregulating its own synthesis. nih.gov This feedback mechanism is crucial for maintaining appropriate cellular proline levels. Studies in Escherichia coli have shown that mutations rendering the gamma-glutamyl kinase less sensitive to proline feedback inhibition can lead to proline overproduction. nih.govnih.gov

Table 2: Enzymes and Intermediates in Proline Biosynthesis from Glutamate

StepEnzymeSubstrate(s)Product(s)
1 Glutamate KinaseGlutamate, ATPγ-Glutamyl Phosphate, ADP
2 γ-Glutamyl Phosphate Reductaseγ-Glutamyl Phosphate, NADPHGlutamate-γ-semialdehyde, NADP+, Pi
3 (Spontaneous)Glutamate-γ-semialdehydeΔ¹-pyrroline-5-carboxylate (P5C), H₂O
4 P5C ReductaseP5C, NAD(P)HProline, NAD(P)+

While this compound is not a direct intermediate in the primary pathway of arginine synthesis, its role in the production of glutamate and proline establishes an indirect but significant link to arginine metabolism. researchgate.netcreative-proteomics.com Glutamate is a central precursor for the synthesis of ornithine, which is a key intermediate in the urea (B33335) cycle and the direct precursor to arginine. nih.govnih.gov

The synthesis of ornithine from glutamate involves the formation of N-acetylglutamate, which is then phosphorylated and reduced to N-acetylglutamate-γ-semialdehyde. A subsequent transamination reaction yields N-acetylornithine, which is then deacetylated to form ornithine. youtube.com A more direct link exists through the conversion of glutamate to glutamate-γ-semialdehyde via this compound, as seen in the proline biosynthesis pathway. researchgate.net Glutamate-γ-semialdehyde can then be converted to ornithine by the enzyme ornithine aminotransferase. researchgate.netnih.gov

Involvement in Cellular Stress Responses

This compound plays a role in cellular stress responses, primarily through its connection to the synthesis of molecules that are critical for mitigating the damaging effects of various stressors.

This compound is the initial activated intermediate in the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant that plays a crucial role in maintaining redox balance. nih.gov The synthesis of glutathione is a two-step process catalyzed by two different enzymes. The first and rate-limiting step is the formation of the dipeptide gamma-glutamylcysteine (B196262) from glutamate and cysteine, a reaction catalyzed by gamma-glutamylcysteine synthetase (γ-GCS). nih.gov

Similar to the mechanism of glutamine synthetase, this reaction begins with the ATP-dependent phosphorylation of glutamate to form this compound. nih.gov This high-energy intermediate is then attacked by the amino group of cysteine to form gamma-glutamylcysteine and release inorganic phosphate. nih.gov The formation of this compound is thus a critical activating step that enables the formation of the peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. nih.gov

Glutathione is essential for detoxifying reactive oxygen species (ROS) and maintaining a reduced intracellular environment. mdpi.comnih.gov By serving as a key intermediate in the synthesis of the precursor to glutathione, this compound is intrinsically linked to the cell's capacity to mount a defense against oxidative stress and maintain redox homeostasis. libretexts.orgyoutube.com

Table 3: Role of this compound in the First Step of Glutathione Synthesis

ComponentFunction
Glutamate Initial substrate.
ATP Provides energy and phosphate group.
γ-Glutamylcysteine Synthetase Catalyzes the reaction.
γ-Glutamyl Phosphate Activated intermediate.
Cysteine Reacts with the intermediate.
γ-Glutamylcysteine Product of the first step.

This compound contributes to osmotic tolerance mechanisms primarily through its role as a precursor in the biosynthesis of proline. nih.gov Proline is a well-known osmoprotectant, a compatible solute that accumulates in cells in response to osmotic stress, such as high salinity or drought. plos.orgresearchgate.net The accumulation of proline helps to maintain cell turgor and protect cellular structures and enzymes from the damaging effects of dehydration. nih.govsjsu.edu

The synthesis of proline from glutamate, which proceeds via the this compound intermediate, is often upregulated under conditions of osmotic stress. nih.govmdpi.com In some bacteria, mutations that lead to the overproduction of proline, often due to a desensitization of gamma-glutamyl kinase to feedback inhibition by proline, have been shown to confer enhanced osmotic tolerance. nih.gov This demonstrates a direct link between the pathway involving this compound and the ability of cells to adapt to hyperosmotic environments.

Furthermore, in some organisms like E. coli, glutathione and other gamma-glutamyl peptides have been observed to accumulate during growth at high osmolarity, suggesting their involvement in osmoadaptation. nih.govnih.gov As this compound is a necessary intermediate in the synthesis of these molecules, it plays a foundational role in these osmotic stress response pathways.

Specific Functional Contexts in Organisms

In Microbial Pathogenesis: Regulation of Type Three Secretion System (T3SS) in Ralstonia solanacearum by ProA

This compound is a critical intermediate in the biosynthesis of proline from glutamate, a pathway catalyzed in part by the enzyme this compound reductase, known as ProA. In the plant pathogenic bacterium Ralstonia solanacearum, ProA and its role in proline synthesis are intricately linked to the regulation of the Type Three Secretion System (T3SS), a key determinant of its pathogenicity. nih.gov

The T3SS is a complex apparatus used by many Gram-negative bacteria to inject effector proteins directly into host cells, thereby manipulating host cellular processes to facilitate infection. Research has demonstrated that the expression of T3SS genes in R. solanacearum is significantly influenced by the activity of ProA. nih.govnih.gov Mutants lacking a functional proA gene exhibit proline auxotrophy, meaning they are unable to synthesize proline and cannot grow in minimal media unless it is supplemented with proline. nih.govfrontiersin.org Crucially, these proA mutants also show substantially impaired expression of the T3SS, both in laboratory conditions (in vitro) and within the host plant (in planta). nih.gov

Further investigation has revealed that proline itself acts as a novel inducer of T3SS expression. nih.gov Supplementing the growth medium with proline enhances the expression of T3SS genes. nih.gov However, even when proline is provided, the proA deletion mutants still exhibit reduced T3SS expression, indicating that ProA's role extends beyond simple proline biosynthesis. nih.gov This suggests ProA may have additional regulatory functions. The regulatory effect of ProA on the T3SS is mediated through the PrhG-HrpB signaling pathway. nih.govnih.govfrontiersin.org Deletion of proA was found to significantly impair the expression of prhG, a key regulatory gene in the T3SS cascade. nih.govfrontiersin.org

The physiological consequence of this regulation is a diminished virulence of the bacterium. The inability to properly regulate the T3SS impairs the bacterium's capacity to invade and colonize the host's xylem vessels, a critical step in its infection cycle. nih.govnih.govfrontiersin.org

Summary of ProA's Role in R. solanacearum Pathogenesis
ComponentFunction/RoleImpact of ProA DeletionReference
ProA This compound reductase; catalyzes the second step in proline biosynthesis from glutamate.Inability to synthesize proline (proline auxotrophy); reduced T3SS expression. nih.govfrontiersin.org
This compound Intermediate in the ProA-catalyzed reaction.Not directly measured, but its conversion to L-glutamic acid 5-semialdehyde is blocked. frontiersin.org
Proline Inducer of T3SS expression.Exogenous proline partially restores growth but not full T3SS expression in mutants. nih.gov
T3SS Type Three Secretion System; essential for pathogenicity.Expression is substantially impaired. nih.govnih.gov
PrhG-HrpB Pathway Regulatory pathway controlling T3SS expression.The pathway is disrupted due to impaired prhG expression. nih.govfrontiersin.org
Virulence Ability to cause disease in host plants.Substantially impaired ability to invade and colonize host xylem. nih.govfrontiersin.org

Modulation of Host Cell Processes by Bacterial Toxins: Actin Crosslinking Domain (ACD) Toxin

This compound serves as a key activated intermediate in the catalytic mechanism of the Actin Crosslinking Domain (ACD) toxin. nih.govresearchgate.net This toxin is produced by several pathogenic Gram-negative bacteria, including species of Vibrio and Aeromonas, and is delivered into the cytoplasm of host cells where it disrupts the actin cytoskeleton. nih.govresearchgate.netmdpi.com The disruption is achieved by catalyzing the formation of covalent crosslinks between actin monomers, leading to polymerization-deficient actin oligomers and the eventual collapse of the cytoskeleton. nih.govnih.gov

The mechanism of action involves a two-step process where this compound is central. The ACD enzyme first utilizes ATP to transfer its terminal gamma-phosphoryl group to the carboxyl group of a specific glutamate residue on an actin monomer (E270). nih.govresearchgate.netmdpi.com This reaction forms a high-energy this compound acyl intermediate. nih.govresearchgate.net

This activated intermediate is then susceptible to nucleophilic attack. The energy stored in the acyl phosphate bond is harnessed to form an isopeptide bond between the activated glutamate (E270) of one actin monomer and the ε-amino group of a specific lysine (B10760008) residue (K50) on another actin monomer. nih.govmdpi.com This crosslinking event results in the formation of actin dimers and higher-order oligomers. nih.govembopress.org

Kinetic studies of the ACD toxin have elucidated the parameters for its substrates. While the toxin can use both ATP and GTP to fuel the reaction, it shows a higher affinity for ATP, suggesting it is the primary substrate within the host cell (in vivo). nih.govresearchgate.net The optimal pH for this catalytic activity is in the neutral to slightly alkaline range of 7.0 to 9.0. nih.govresearchgate.net

Kinetic Parameters of ACD Toxin Catalysis
SubstrateKinetic ParameterValueReference
ATP KM8 µM nih.govresearchgate.net
GTP KM50 µM nih.govresearchgate.net
Actin K0.530 µM nih.govresearchgate.net
Overall Reaction Optimal pH7.0 - 9.0 nih.govresearchgate.net

Metabolic Adaptations in Diverse Prokaryotic Species

The metabolic diversity of prokaryotes allows them to thrive in a vast range of environments by utilizing various sources of energy and carbon. openstax.orglumenlearning.com This adaptability is also evident in how they can reroute metabolic pathways to compensate for genetic deficiencies or environmental stress. The metabolism of this compound provides a clear example of such an adaptation, particularly in the context of glutathione biosynthesis.

Glutathione is a crucial antioxidant and cellular protectant in many organisms. Its synthesis typically begins with the formation of γ-glutamyl cysteine, a reaction catalyzed by glutamate-cysteine ligase (GshA). However, some prokaryotes lack the gene for this enzyme yet still produce glutathione. Studies using laboratory evolution of Escherichia coli strains with a deleted gshA gene have uncovered a compensatory pathway involving proline biosynthesis. nih.gov

In these adapted strains, mutations arise in proB and proA, the first two genes of the proline biosynthesis pathway. These mutations lead to an accumulation of the intermediate γ-glutamyl phosphate, which is normally tightly bound to the ProB enzyme and quickly reduced by ProA. nih.gov The loss-of-function mutations in ProA prevent the reduction of γ-glutamyl phosphate, while mutations in ProB may increase its production or release. This accumulated γ-glutamyl phosphate can then react with free cysteine in the cytoplasm. nih.gov This reaction forms γ-glutamyl cysteine, effectively bypassing the need for the GshA enzyme. The γ-glutamyl cysteine is then converted to glutathione by the subsequent enzyme in the pathway, glutathione synthetase (GshB). nih.gov

This novel pathway demonstrates the metabolic plasticity of prokaryotes, where an intermediate from one pathway (proline biosynthesis) is repurposed to fuel another essential pathway (glutathione synthesis) in response to genetic pressure. It highlights how the accumulation of an otherwise transient metabolite like this compound can be exploited for survival. nih.gov

Advanced Methodologies and Research Approaches in the Study of Gamma Glutamyl Phosphate

Enzymatic Assays and Kinetic Characterization

Detailed enzymatic assays are fundamental to understanding the properties of the enzymes involved in γ-glutamyl phosphate (B84403) metabolism. These assays allow for the precise measurement of reaction rates and the affinity of enzymes for their substrates, providing insights into their catalytic efficiency and regulation.

Determination of Enzyme Reaction Rates and Substrate Affinities

The enzymatic activity of γ-glutamyl kinase, the enzyme that synthesizes γ-glutamyl phosphate, can be determined through various methods. A common approach is the hydroxamate assay. In this coupled assay, the γ-glutamyl phosphate produced is reacted with hydroxylamine to form γ-glutamyl hydroxamate, which can be quantified colorimetrically. The activity of γ-glutamyl kinase from Saccharomyces cerevisiae has been measured using this method, where the enzyme activity in the absence of proline was defined as 100% for comparison with inhibited samples nih.gov.

Kinetic characterization of γ-glutamyl kinase from Escherichia coli has revealed important regulatory features. The enzyme exhibits sigmoidal kinetics with respect to its substrate L-glutamate, indicating cooperative binding, with a half-saturation value of 33 mM nih.gov. In contrast, the kinetics for its other substrate, ATP, follow a typical Michaelis-Menten model, with a reported K_m value of 0.4 mM nih.gov.

The feedback inhibition by the end-product of the pathway, L-proline, is a key regulatory mechanism. For the S. cerevisiae γ-glutamyl kinase, the concentration of proline required for 50% inhibition (IC50) was determined to be 0.5 mM nih.gov. This is comparable to the apparent K_i (inhibition constant) values observed for the enzyme from other organisms, such as E. coli (0.1 mM) nih.gov.

Enzyme SourceSubstrate/InhibitorKinetic ParameterValue
Escherichia coliL-GlutamateHalf-saturation33 mM nih.gov
Escherichia coliATPK_m0.4 mM nih.gov
Saccharomyces cerevisiaeL-ProlineIC500.5 mM nih.gov

Use of Analogs and Inhibitors for Mechanistic Probing

Substrate analogs and inhibitors are invaluable tools for probing the active site and reaction mechanism of enzymes. For γ-glutamyl kinase, the glutamate (B1630785) analog cis-cycloglutamate has been shown to be a substrate, interacting effectively with the kinase nih.gov. This is in contrast to the trans isomer, which does not bind, suggesting that the enzyme specifically recognizes a particular conformation of glutamate nih.gov. The formation of cis-cycloglutamyl phosphate, an analog of γ-glutamyl phosphate, has been demonstrated, providing insights into the activation of glutamate by the enzyme nih.gov.

Inhibitors also provide crucial information about enzyme regulation. ADP has been identified as a potent competitive inhibitor of E. coli γ-glutamyl kinase, indicating that it competes with ATP for binding to the active site nih.gov. The study of feedback inhibition by proline is central to understanding the regulation of the entire proline biosynthetic pathway. In E. coli, the wild-type γ-glutamyl kinase is highly sensitive to proline inhibition, a property that is significantly reduced in mutant strains resistant to proline analogs nih.gov.

Genetic Engineering and Mutagenesis Strategies

Genetic manipulation of the genes encoding the enzymes of proline biosynthesis has been a powerful approach to understanding the in vivo function and regulation of γ-glutamyl phosphate metabolism.

Targeted Gene Deletions and Suppressor Mutation Analysis

Targeted deletion of the genes involved in γ-glutamyl phosphate synthesis, namely proB (encoding γ-glutamyl kinase) and proA (encoding γ-glutamyl phosphate reductase), leads to proline auxotrophy in organisms like E. coli and Salmonella typhimurium. This means the mutant strains are unable to grow on minimal medium unless it is supplemented with proline nih.govnih.gov. This phenotype confirms the essential role of these genes in proline biosynthesis.

Suppressor mutation analysis is a classical genetic technique used to identify interacting genes or alternative metabolic pathways. A suppressor mutation is a second mutation at a different site from the original mutation that alleviates the effect of the initial mutation. In the context of proline biosynthesis, it has been shown that multicopy suppression by the asd gene, which is involved in a different amino acid biosynthetic pathway, can complement proA mutations in E. coli nih.gov. This suggests a potential metabolic crosstalk or a promiscuous activity of the asd gene product that can compensate for the loss of γ-glutamyl phosphate reductase activity under certain conditions.

Directed Evolution for Enzyme Activity and Regulation Optimization

Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to evolve enzymes with desired properties. This approach has been successfully applied to the γ-glutamyl kinase from S. cerevisiae to enhance proline production by reducing its sensitivity to feedback inhibition by proline nih.gov.

In one study, the PRO1 gene, which encodes γ-glutamyl kinase, was subjected to random mutagenesis using error-prone PCR. The resulting library of mutant genes was introduced into a yeast strain, and mutants with enhanced proline production were selected based on their resistance to the toxic proline analog azetidine-2-carboxylic acid mdpi.com. This selection strategy led to the isolation of several mutant γ-glutamyl kinases with significantly desensitized feedback inhibition. Amino acid changes in these mutants were found to be clustered in a region suggested to be involved in allosteric regulation nih.gov.

Mutant GK from S. cerevisiaeAmino Acid Change(s)Effect on Proline Feedback Inhibition
D154NAsp154AsnLess sensitive than wild-type nih.gov
I150TIle150ThrExtremely desensitized nih.gov
N142D/I166VAsn142Asp/Ile166ValExtremely desensitized nih.gov
Q79HGln79HisDesensitized to feedback inhibition mdpi.comnih.gov

These engineered enzymes not only led to increased proline accumulation but also conferred enhanced tolerance to freezing stress in the yeast cells, demonstrating the potential of this approach for industrial applications nih.gov.

Functional Complementation in Auxotrophic Strains

Functional complementation is a key genetic test used to demonstrate the function of a cloned gene. In this approach, a gene from one organism is introduced into a mutant strain of another organism that lacks the function of the homologous gene. If the introduced gene restores the wild-type phenotype, it is said to functionally complement the mutation.

This technique has been widely used in the study of γ-glutamyl phosphate metabolism. For example, the cloned proB+A+ genes from E. coli on a plasmid can complement proB and proA mutations in S. typhimurium, restoring the ability of these auxotrophic strains to grow in the absence of proline nih.gov. Similarly, the proA gene from Corynebacterium glutamicum can complement E. coli proA mutants, although this complementation was found to be dependent on the osmotic strength of the growth medium nih.gov. These experiments not only confirm the function of the cloned genes but also allow for the study of the interchangeability of these enzymes between different species.

Structural Biology Techniques

Advanced structural biology techniques are indispensable for elucidating the three-dimensional architecture of enzymes that interact with gamma-glutamyl phosphate. These methods provide atomic-level insights into how the substrate binds, the conformational changes that occur during catalysis, and the specific molecular interactions that govern enzyme function.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) for Enzyme-Substrate Complex Structures

X-ray crystallography is a primary technique for determining the high-resolution, three-dimensional structures of proteins and their complexes with substrates or inhibitors. By analyzing the diffraction pattern of X-rays passing through a protein crystal, researchers can map the electron density and thereby deduce the precise position of each atom. This has been instrumental in understanding enzymes that utilize this compound or related compounds.

For instance, the crystal structure of N-acetyl-gamma-glutamyl-phosphate reductase (AGPR) from Mycobacterium tuberculosis (MtbAGPR) has been solved both in its apo form and in a complex with the cofactor NADP+ nih.gov. Docking studies using this structure have identified key residues crucial for catalysis. It is suggested that His217 and His219 may form hydrogen bonds with the substrate, while an ion pair could form between the substrate's phosphate group and the guanidinium group of Arg114 nih.gov. These interactions are critical for optimally positioning the substrate for a nucleophilic attack by Cys158 nih.gov. Similarly, the crystal structure of human γ-glutamyltranspeptidase 1 (hGGT1) bound to glutamate, a product of γ-glutamyl moiety cleavage, has been determined at a resolution of 1.67 Å rcsb.org. This structure reveals an open conformation of the "lid loop," which allows greater access to the active site compared to its bacterial counterparts rcsb.org.

Nuclear Magnetic Resonance (NMR) spectroscopy complements crystallography by providing information about the structure and dynamics of molecules in solution. While less commonly used for high-resolution structure determination of large enzyme-substrate complexes, NMR is powerful for studying protein dynamics, conformational changes upon substrate binding, and mapping interaction surfaces.

Table 1: Selected Crystallographic Data for Enzymes Interacting with γ-Glutamyl Compounds
EnzymeOrganismPDB IDResolution (Å)Ligand(s)Key Findings
γ-Glutamyltranspeptidase 1 (hGGT1)Homo sapiens4GDX1.67GlutamateRevealed an open "lid loop" conformation and tightly bound chloride ions near the active site, which are absent in bacterial GGTs rcsb.org.
N-acetyl-gamma-glutamyl-phosphate reductase (MtbAGPR)Mycobacterium tuberculosisNot specified in abstractN/ANADP+Identified key residues (His217, His219, Arg114, Cys158) likely involved in substrate binding and catalysis through structural analysis and docking nih.gov.
γ-Glutamyl HydrolaseHomo sapiensNot specified in abstract1.6None (apo)Identified a large L-shaped cleft containing the catalytic dyad Cys-110 and His-220, essential for processing folylpoly-γ-glutamyl substrates nih.gov.

Molecular Dynamics Simulations and Computational Modeling

While structural techniques provide static snapshots, molecular dynamics (MD) simulations and computational modeling offer a dynamic view of molecular interactions. These methods simulate the movements of atoms and molecules over time, providing insights into the process of substrate recognition, binding pathways, and the conformational flexibility of enzymes.

MD simulations have been used to investigate substrate binding to Escherichia coli γ-glutamyltransferase (EcoGGT). These simulations revealed that a flexible "lid-loop" acts as a gating element, controlling the entry and exit of substrates from the binding cavity biorxiv.org. The studies identified specific polar residues within the binding pocket that govern the recognition and binding of glutamine, a γ-glutamyl donor biorxiv.org. By monitoring the distance between the catalytic Thr391 and the substrate's amide carbon, researchers can identify conformations that are poised for the formation of the γ-glutamyl-enzyme intermediate biorxiv.org.

Further computational studies on bovine milk γ-glutamyltransferase (BoGGT) combined molecular docking and MD simulations to understand its preference for different γ-glutamyl donors and acceptors mdpi.com. The results indicated that BoGGT forms more stable hydrogen bonds with L-glutamine than with another substrate, γ-GpNA, explaining its higher activity with the former mdpi.com. The simulations also identified crucial residues for interaction with acceptor molecules, such as Gly379, Ile399, and Asn400, providing a molecular basis for the enzyme's substrate selectivity mdpi.com.

Table 2: Key Findings from Molecular Dynamics and Computational Studies
EnzymeMethodologyResearch FocusKey Findings
E. coli γ-Glutamyltransferase (EcoGGT)Accelerated Molecular Dynamics (aMD)Substrate (glutamine) binding dynamicsA "lid-loop" functions as a gate to the active site; specific electrostatic interactions and conformational dynamics dictate substrate recognition biorxiv.org.
Bovine Milk γ-Glutamyltransferase (BoGGT)Molecular Docking & MD SimulationsDonor and acceptor substrate preferencesIdentified key residues (Ser450 for donors; Gly379, Ile399, Asn400 for acceptors) that determine substrate selectivity through hydrogen bonding mdpi.com.
Glutamate Synthase (α-GltS)Molecular Dynamics (MD)Substrate interaction and ammonia (B1221849) tunnelingDemonstrated conformational changes that create a channel for ammonia to travel from the glutaminase site to the synthase site nih.gov.

Systems Biology and Bioinformatic Analyses

Systems biology and bioinformatics provide a holistic view of the role of this compound by integrating genomic, proteomic, and metabolic data. These approaches allow researchers to understand how the pathways involving this compound are embedded within the larger cellular network, how they evolved, and how they are regulated.

Comparative Genomics and Proteomics for Homolog Identification and Evolutionary Relationships

Comparative genomics involves the analysis and comparison of genomes from different species to identify conserved genes, regulatory elements, and evolutionary relationships. Enzymes involved in the metabolism of this compound, such as γ-glutamyl transferases (GGTs), are highly conserved across life, from bacteria to humans researchgate.net.

By searching for sequence similarity using tools like BLAST, researchers can identify homologs (orthologs and paralogs) of these enzymes in newly sequenced genomes researchgate.netresearchgate.net. The presence of these homologs implies the existence of a functional pathway involving γ-glutamyl compounds. Multiple sequence alignments of GGT proteins from various organisms reveal conserved domains and critical active site residues, underscoring a shared catalytic mechanism and evolutionary origin researchgate.net.

Comparative proteomics extends this analysis to the protein level. By comparing the phosphoproteomes of different eukaryotes, studies have shown that a significant number of phosphorylation sites are conserved over vast evolutionary distances, indicating their functional importance nih.gov. This principle can be applied to enzymes in the this compound pathway to identify conserved regulatory sites and understand the evolution of their post-translational regulation.

Metabolic Network Reconstruction and Flux Analysis

Metabolic network reconstruction is a process that compiles all known metabolic reactions of an organism into a comprehensive, mathematically structured model wikipedia.org. These genome-scale metabolic models (GSMMs) connect genes to proteins to the reactions they catalyze, providing a systems-level map of metabolism plos.org. Reactions involving the synthesis or consumption of this compound are included in these reconstructions, placing them in the context of global cellular metabolism nih.govresearchgate.net.

Once a network is reconstructed, metabolic flux analysis (MFA) can be used to quantify the rates (fluxes) of metabolic reactions nih.govmdpi.com. 13C-Metabolic Flux Analysis (13C-MFA), in particular, is a powerful technique that uses stable isotope tracers to track the flow of atoms through the network mdpi.com. This method has been applied to study the production of poly-γ-glutamic acid (γ-PGA) in Bacillus licheniformis frontiersin.org. By analyzing the distribution of 13C isotopes in amino acids, researchers could quantify how the overexpression of a specific gene operon redirected metabolic flux from glycolysis towards the pentose phosphate pathway and the TCA cycle to enhance γ-PGA synthesis frontiersin.org. This demonstrates how flux analysis can reveal the dynamic regulation and utilization of pathways connected to γ-glutamyl metabolism.

Analysis of Gene Ontology (GO) Terms and Regulatory Networks

Gene Ontology (GO) provides a standardized, hierarchical vocabulary for describing the functions of genes and proteins in terms of their molecular function, biological process, and cellular component uniprot.org. Enzymes that catalyze reactions with γ-glutamyl compounds are annotated with specific GO terms. For example, "protein-glutamine gamma-glutamyltransferase activity" is defined by the GO term GO:0003810, which describes the catalysis of isopeptide bond formation jax.org. The broader "glutathione metabolic process" (GO:0006749) encompasses the gamma-glutamyl cycle jax.org. Researchers use GO term enrichment analysis to determine if a list of differentially expressed genes from a transcriptomic study is significantly associated with specific biological processes, such as glutathione (B108866) metabolism nih.govnih.gov.

Analysis of regulatory networks aims to understand how the expression of genes involved in this compound metabolism is controlled. By integrating transcriptomic data with network inference algorithms, it is possible to model the relationships between transcription factors and their target genes arxiv.org. For example, analyzing differentially expressed genes under nitrogen stress in linseed revealed changes in the expression of genes like gamma-glutamyl cyclotransferase and various amino acid transporters, which are part of the broader regulatory network responding to nutrient availability mdpi.com. Such analyses are crucial for understanding how cells adapt their metabolic state, including pathways involving this compound, in response to internal and external signals.

In Vitro and In Planta Experimental Systems for Functional Validation

The functional validation of γ-glutamyl phosphate's role within plant biology relies on a combination of sophisticated in vitro and in planta experimental systems. These approaches are essential for dissecting its biochemical activities and physiological functions, particularly within the context of the γ-glutamyl cycle and broader metabolic pathways.

In vitro systems are primarily utilized to characterize the enzymatic reactions involving γ-glutamyl phosphate. These cell-free systems allow for the precise control of reaction conditions, enabling detailed kinetic analysis of enzymes that may synthesize or metabolize this phosphorylated amino acid. A common approach involves the use of purified or recombinant enzymes, such as γ-glutamyl kinase or γ-glutamyl phosphate reductase, to study their substrate specificity, reaction rates, and potential inhibitors.

A typical in vitro assay to determine the activity of an enzyme utilizing γ-glutamyl phosphate might involve monitoring the production or consumption of a specific molecule over time. For instance, the activity of γ-glutamyl phosphate reductase can be assayed by measuring the decrease in absorbance due to the oxidation of NADPH, a necessary cofactor for the reaction. Such assays provide fundamental biochemical data on the enzymes that interact with γ-glutamyl phosphate.

Assay ComponentDescriptionPurpose
Enzyme Source Purified recombinant γ-glutamyl phosphate reductaseTo provide the catalyst for the reaction.
Substrate γ-Glutamyl phosphateThe molecule whose enzymatic conversion is being studied.
Cofactor NADPHA necessary molecule for the reductase's catalytic activity.
Buffer Tris-HCl, pH 7.5To maintain a stable pH for optimal enzyme function.
Detection Method Spectrophotometry at 340 nmTo measure the rate of NADPH oxidation, which is proportional to enzyme activity.

In planta experimental systems are crucial for understanding the physiological role of γ-glutamyl phosphate in a whole-organism context. These studies often involve the use of model organisms, such as Arabidopsis thaliana, and the generation of mutant lines with altered expression of genes involved in γ-glutamyl phosphate metabolism.

One powerful in planta approach is the use of knockout mutants , where a gene encoding an enzyme in the γ-glutamyl cycle is inactivated. For example, studies on ggt1 knockout mutants of Arabidopsis, which lack a specific γ-glutamyl transpeptidase, have been instrumental in elucidating the consequences of a disrupted γ-glutamyl cycle. nih.gov While not directly measuring γ-glutamyl phosphate, these studies provide a framework for how its role could be investigated. In such mutants, researchers can analyze various phenotypic and metabolic changes to infer the function of the disrupted pathway.

Proteomic and metabolomic analyses of these mutant plants offer a global view of the molecular changes that occur. Proteomics can identify alterations in the abundance of proteins related to stress responses and metabolism when the γ-glutamyl cycle is perturbed. frontiersin.org For instance, a comparative proteomic study between wild-type and ggt1 mutant Arabidopsis leaves revealed significant upregulation of antioxidant and defense-related enzymes in the mutant, suggesting a role for the γ-glutamyl cycle in redox sensing and environmental response. frontiersin.orgfrontiersin.org

Metabolomic profiling, on the other hand, allows for the comprehensive analysis of small molecules, including amino acids and their derivatives. Although direct measurements of γ-glutamyl phosphate in these studies are not commonly reported, the methodology could be applied to quantify its levels and understand how they are affected by genetic mutations or environmental stress.

Experimental SystemOrganismKey Findings/Applications
Knockout Mutants Arabidopsis thaliana (ggt1 mutant)Revealed the role of the γ-glutamyl cycle in preventing oxidative stress and managing the accumulation of oxidized glutathione in the apoplastic space. nih.gov
Proteomics Arabidopsis thaliana (ggt1 mutant)Identified upregulation of antioxidant and defense-related proteins, indicating a "constitutive alert response" in the absence of GGT1 activity. frontiersin.org
Metabolomics Arabidopsis thalianaCan be used to profile changes in amino acid and glutathione metabolism, providing insights into the broader metabolic impact of disrupting the γ-glutamyl cycle.

By integrating the findings from these in vitro and in planta systems, researchers can build a comprehensive understanding of the biochemical and physiological significance of γ-glutamyl phosphate in plants. The detailed characterization of enzymes in cell-free systems provides the mechanistic foundation for interpreting the complex phenotypic and metabolic changes observed in whole-plant studies.

Emerging Research Directions and Future Perspectives

Discovery of Novel gamma-Glutamyl Phosphate-Dependent Enzymes and Pathways

While gamma-glutamyl phosphate (B84403) is a well-known intermediate in proline and arginine biosynthesis, catalyzed by gamma-glutamate kinase, recent research suggests its involvement in a broader range of metabolic pathways. nih.gov Scientists are actively searching for new enzymes that utilize this compound as a substrate or are allosterically regulated by it.

One promising area of investigation is the biosynthesis of various gamma-glutamyl peptides beyond glutathione (B108866). Studies in Saccharomyces cerevisiae have identified pathways for the formation of peptides like γ-L-glutamyl-L-valyl-glycine (γ-Glu-Val-Gly). nih.govresearchgate.net These pathways may proceed through two primary mechanisms:

De novo synthesis: Involving the sequential action of enzymes with broader substrate specificity than previously thought, such as glutamate-cysteine ligase and glutathione synthetase. nih.govresearchgate.net

Transpeptidation: Catalyzed by γ-glutamyltransferase (GGT), which transfers the γ-glutamyl moiety from glutathione to other amino acids or peptides. nih.govresearchgate.netnih.gov

It is also hypothesized that various γ-glutamyl compounds can be formed as byproducts in reactions where this compound is an intermediate, for instance, by glutamine synthetase. nih.gov The discovery of these alternative pathways highlights a previously underappreciated metabolic flexibility and opens avenues for identifying novel enzymes and their products in various organisms.

Table 1: Identified and Proposed Pathways for γ-Glutamyl Peptide Formation

Pathway Key Enzyme(s) Example Product Organism
De Novo Synthesis Glutamate-cysteine ligase (Gsh1p), Glutathione synthetase (Gsh2p) γ-Glu-Val-Gly Saccharomyces cerevisiae
Transpeptidation γ-Glutamyltransferase (GGT/Ecm38p), (Dug2p-Dug3p)2 complex γ-Glu-Val, γ-Glu-Val-Gly Saccharomyces cerevisiae

| Byproduct Formation | Glutamine Synthetase | Theanine (in vitro) | N/A |

Deeper Elucidation of Regulatory Networks Modulating this compound Metabolism

The metabolism of this compound is tightly controlled to maintain cellular homeostasis. Research is increasingly focused on unraveling the complex regulatory networks that govern the expression and activity of key enzymes like gamma-glutamyltransferase (GGT).

Studies have shown that GGT activity can be significantly upregulated under conditions of oxidative stress, such as glutathione depletion. nih.gov This response is part of a compensatory mechanism to increase the availability of cysteine for de novo glutathione synthesis. nih.gov In specific tissues, such as the brain, GGT expression is also modulated by external signals, including astroglial factors and agents that increase intracellular cyclic AMP (cAMP). nih.gov Furthermore, transcriptomic analyses in plants under nitrogen stress have revealed differential expression of genes related to gamma-glutamyl metabolism, including gamma-glutamyl cyclotransferase, indicating regulation at the gene expression level in response to nutrient availability. mdpi.com These findings suggest that the pathways involving this compound are integrated into broader cellular stress and signaling networks.

Key Regulatory Influences on γ-Glutamyl Phosphate Metabolism:

Oxidative Stress: Depletion of glutathione induces GGT activity. nih.gov

Cellular Signaling: Astroglial factors and cAMP can induce GGT and alkaline phosphatase activity in brain endothelial cells. nih.gov

Nutrient Availability: Nitrogen stress alters the expression of genes in the gamma-glutamyl cycle in plants. mdpi.com

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

To capture the full complexity of this compound metabolism, researchers are turning to multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic picture of metabolic networks can be constructed. frontiersin.org This systems-level analysis is crucial for understanding how transient intermediates like this compound influence broader cellular functions.

For example, combining transcriptomics and metabolomics can identify significant metabolic pathways that are altered under specific conditions. researchgate.net In the context of this compound, this could reveal novel connections between its metabolism and other pathways like purine metabolism or the citrate cycle. researchgate.net Such integrated analyses have been successfully used to reconstruct large portions of the metabolic networks in non-model organisms, identifying hundreds of proteins and metabolites involved in key pathways like carbohydrate, amino acid, and lipid metabolism. frontiersin.org Applying these powerful integrative tools to the study of this compound will help identify novel regulatory genes, enzymes, and downstream effects that would be missed by single-omic approaches. nih.gov

Application of Metabolic Engineering for Enhanced Biosynthesis or Bioconversion

The pathways involving this compound are prime targets for metabolic engineering, particularly for the production of valuable biopolymers like poly-γ-glutamic acid (γ-PGA). nih.gov Since intracellular glutamate (B1630785) is the primary substrate for γ-PGA synthesis, strategies often focus on increasing the precursor supply, a process in which this compound is a key intermediate. nih.govrwth-aachen.defrontiersin.org

Several successful metabolic engineering strategies have been developed in organisms like Bacillus subtilis and Bacillus amyloliquefaciens. nih.govmdpi.com These approaches aim to channel metabolic flux towards the desired product by modifying the host's genetic and regulatory networks.

Table 2: Metabolic Engineering Strategies for Enhanced γ-PGA Production

Strategy Genetic Target/Modification Effect Reference
Increase Precursor Supply Repress expression of glutamate dehydrogenase (rocG) Increases intracellular glutamate rwth-aachen.defrontiersin.org
Block Competing Pathways Delete genes for by-product synthesis (fadR, lysC, pckA, proAB) Redirects carbon flux to glutamate nih.gov
Enhance Cofactor Availability Regulate expression of pentose phosphate pathway genes (pgi, gndA) Increases NADPH/NADP+ ratio nih.gov

| Optimize Synthesis Pathway | Replace native promoter of pgs operon with a stronger, inducible promoter | Enhances expression of γ-PGA synthetase | mdpi.com |

These engineering efforts have led to significant increases in γ-PGA titers, demonstrating the potential of manipulating this compound-related pathways for industrial biotechnology. rwth-aachen.demdpi.com

Understanding Evolutionary Trajectories of this compound Metabolism Across Domains of Life

Key enzymes involved in the metabolism of this compound, particularly γ-glutamyl transferases (GGTs), are highly conserved across all domains of life, from bacteria to humans. researchgate.net This strong conservation suggests a fundamental and ancient role for these enzymes in cellular physiology. researchgate.net Despite sharing common structural features, GGTs exhibit functional heterogeneity, indicating evolutionary adaptation to diverse metabolic needs. researchgate.net

The study of the evolutionary history of these enzymes can provide insights into the emergence of new metabolic functions. For example, research on enzyme families like the glycosyltransferases has shown how ancestral enzymes can evolve new activities, such as phosphorylase activity, through a series of mutations. acs.org This provides a framework for understanding how enzymes in the gamma-glutamyl cycle may have diverged to perform specialized roles in different organisms or tissues. By reconstructing the evolutionary history of these enzymes, scientists can better understand the fundamental principles governing their structure-function relationships and their adaptation to different physiological contexts. researchgate.netacs.org

Q & A

Q. What is the role of gamma-glutamyl phosphate reductase (GPR) in proline biosynthesis, and how is its activity assayed in vitro?

GPR catalyzes the NADPH-dependent reduction of γ-glutamyl phosphate to glutamate-5-semialdehyde (GSA), which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C), a key intermediate in proline biosynthesis . Standard assays involve monitoring NADPH oxidation at 340 nm in reaction mixtures containing purified GPR, γ-glutamyl phosphate (or its analogs), and cofactors. Recombinant GPR expressed in E. coli or yeast (>85% purity via SDS-PAGE) is commonly used for kinetic studies .

Q. How is the bifunctional enzyme P5CS (Δ¹-pyrroline-5-carboxylate synthase) structured, and what domains are critical for γ-glutamyl phosphate synthesis?

P5CS is a bifunctional enzyme with two domains:

  • Glutamate 5-kinase (GK) : Catalyzes ATP-dependent phosphorylation of glutamate to γ-glutamyl phosphate.
  • This compound reductase (GPR) : Reduces γ-glutamyl phosphate to GSA . Key functional regions include a phosphate-binding site (AA 56–63) and an allosteric regulatory site (AA 57, 136, 188) identified via homology modeling and mutational studies in plant orthologs .

Q. What are the standard methods for detecting γ-glutamyl phosphate intermediates in enzymatic assays?

Direct detection of γ-glutamyl phosphate is challenging due to its instability. Indirect methods include:

  • Coupled assays with purified P5CS or GPR to monitor downstream products (e.g., P5C via colorimetric ninhydrin reactions).
  • Use of stable analogs like S-sulfocysteine to mimic γ-glutamyl phosphate in structural studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in tissue-specific expression data for P5CS isoforms?

Discrepancies in P5CS expression (e.g., low brain expression vs. measurable activity) may arise from:

  • Alternative splicing or post-translational modifications.
  • Compartment-specific roles (e.g., mitochondrial vs. cytosolic isoforms). Methodological approaches include isoform-specific antibodies (e.g., Anti-P5CS/Cy5.5 for immunofluorescence) and tissue-specific RNA-seq/CRISPR-KO models .

Q. What experimental strategies address challenges in kinetic characterization of GPR?

Challenges include substrate instability and allosteric regulation. Solutions:

  • Use rapid-mixing stopped-flow spectrophotometry to capture initial reaction rates.
  • Site-directed mutagenesis of allosteric sites (e.g., AA 136 in tomato GK) to dissect regulatory mechanisms .
  • Recombinant GPR with tags (e.g., AviTag-BirA for biotinylation) enables immobilization for single-turnover studies .

Q. How can structural modeling explain functional divergence in GPR orthologs across species?

Comparative homology modeling using templates like Legionella pneumophila GPR (Uniprot Q5ZV33) identifies conserved motifs (e.g., NADPH-binding Rossmann fold) and variable regions influencing substrate specificity. Molecular dynamics simulations can predict conformational changes during catalysis .

Q. What methods validate in vitro reconstitution of the proline biosynthesis pathway?

Reconstitution requires sequential addition of:

  • GK and ATP to generate γ-glutamyl phosphate.
  • GPR and NADPH to produce P5C.
  • P5C reductase (PYCR) to yield proline. Progress is tracked via HPLC or LC-MS to quantify intermediates .

Q. How do post-translational modifications regulate P5CS activity under stress conditions?

Phosphorylation (e.g., by non-specific serine/threonine kinases) and redox modifications (e.g., cysteine oxidation in allosteric sites) modulate activity. Techniques like phosphoproteomics (TiO₂ enrichment) and redox Western blotting (anti-sulfenylation antibodies) are used to map regulatory sites .

Methodological Considerations Table

ChallengeSolutionReference
γ-Glutamyl phosphate instabilityUse S-sulfocysteine analogs or coupled assays
Low GPR expression in heterologous systemsOptimize codon usage or use baculovirus/yeast systems
Allosteric regulation ambiguityMutagenesis of putative regulatory sites (AA 57, 136, 188)
Tissue-specific isoform detectionIsoform-specific antibodies (e.g., Anti-P5CS/Cy5.5)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.